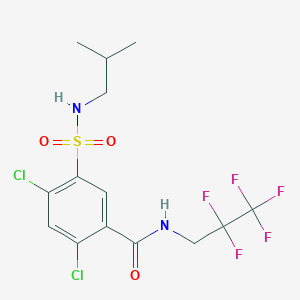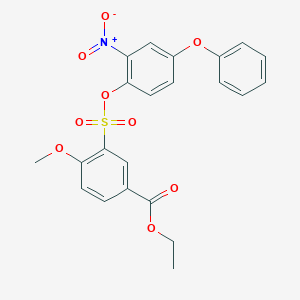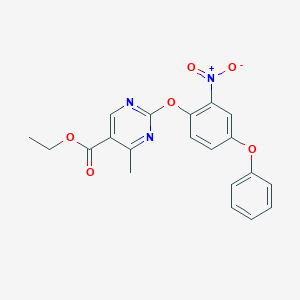![molecular formula C12H16FNO5S B7433301 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine, also known as FSPEM, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in various applications. FSPEM is a derivative of morpholine and has a fluorosulfonyloxyphenoxyethyl group attached to it.
作用機序
The mechanism of action of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the binding of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine to specific proteins. This binding can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects. For example, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine in lab experiments is its versatility. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine can be used as a fluorescent probe, a tool for studying protein structure and function, and a potential therapeutic agent. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop new derivatives of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine that have improved properties, such as increased selectivity for specific proteins or improved fluorescent properties. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine could be used in combination with other compounds to create novel therapies for various diseases.
合成法
The synthesis of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine involves a series of chemical reactions. The first step is the reaction between 4-fluorophenol and ethylene oxide to produce 4-(2-hydroxyethoxy)phenol. The second step involves the reaction between 4-(2-hydroxyethoxy)phenol and sulfur trioxide to produce 4-(2-hydroxyethoxy)phenylsulfonic acid. The third step is the reaction between 4-(2-hydroxyethoxy)phenylsulfonic acid and morpholine to produce 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine.
科学的研究の応用
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of metal ions in biological systems. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been used as a tool for studying the structure and function of proteins. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used as a potential therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
4-[2-(4-fluorosulfonyloxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c13-20(15,16)19-12-3-1-11(2-4-12)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQTRZAOGEJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)


![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
